molecular formula C6H8BrN2OP B6170447 5-bromo-2-(dimethylphosphoryl)pyrimidine CAS No. 2613382-99-1

5-bromo-2-(dimethylphosphoryl)pyrimidine

Cat. No.: B6170447
CAS No.: 2613382-99-1
M. Wt: 235
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Description

Significance of Pyrimidine (B1678525) Derivatives in Chemical Research and Molecular Design

The pyrimidine ring system, a six-membered heterocycle with nitrogen atoms at positions 1 and 3, is a cornerstone of chemical and biological sciences. gsconlinepress.comnih.gov Its fundamental importance is underscored by its presence in the nucleobases cytosine, thymine, and uracil, which constitute the building blocks of nucleic acids (DNA and RNA). gsconlinepress.comresearchgate.net Beyond this central role in genetics, the pyrimidine scaffold is a privileged structure in medicinal chemistry, appearing in a vast number of natural products and synthetic pharmaceuticals. gsconlinepress.comscispace.com Pyrimidine derivatives exhibit a broad spectrum of biological activities, including anticancer, antiviral, antimicrobial, anti-inflammatory, and cardiovascular effects. gsconlinepress.comnih.govgsconlinepress.comjrasb.com The structural versatility of the pyrimidine ring allows for substitution at multiple positions, enabling chemists to meticulously design and synthesize molecules with fine-tuned electronic and steric properties for specific biological targets. nih.gov This has led to the development of numerous clinically important drugs and has established the pyrimidine motif as a critical component in modern drug discovery and molecular design. gsconlinepress.comresearchgate.net

Strategic Importance of Halogen Substituents in Heterocyclic Synthesis and Functionalization

The introduction of halogen atoms, such as fluorine, chlorine, bromine, and iodine, onto heterocyclic scaffolds like pyrimidine is a powerful and widely used strategy in organic synthesis. tuwien.atexlibrisgroup.com Halogen substituents serve as exceptionally versatile synthetic handles. Their presence significantly influences the electronic properties of the heterocyclic ring, and they can act as effective directing groups for subsequent reactions. nih.gov Most importantly, bromo and iodo substituents are excellent leaving groups in transition-metal-catalyzed cross-coupling reactions. illinois.edu This reactivity enables the efficient formation of new carbon-carbon and carbon-heteroatom bonds, providing a robust pathway for elaborating simple halogenated heterocycles into complex, highly functionalized molecules. tuwien.atnih.gov The ability to selectively introduce a halogen at a specific position and then replace it with a variety of other functional groups makes halogenated heterocycles, including 5-bromopyrimidines, indispensable intermediates in synthetic chemistry. tuwien.atresearchgate.net

Role of Phosphorus-Containing Moieties in Organic Chemistry and Coordination

Organophosphorus compounds, which contain a direct phosphorus-carbon bond, are integral to numerous areas of chemistry. wikipedia.org Phosphorus can exist in various oxidation states, most commonly P(III) and P(V), leading to a diverse range of structures and reactivities. wikipedia.orgyoutube.com Organophosphorus reagents are fundamental to many classic organic transformations, such as the Wittig reaction and the Horner-Wadsworth-Emmons reaction for alkene synthesis, while phosphine (B1218219) ligands are indispensable in homogeneous catalysis for stabilizing and modulating transition metal catalysts. wikipedia.org The incorporation of a phosphorus-containing group, such as a phosphonate (B1237965) or a phosphine oxide, onto an organic molecule can confer unique properties. nih.govnih.gov These moieties can act as non-hydrolyzable mimics of phosphate (B84403) groups in biological systems, serve as powerful coordinating ligands for metal ions, and are key components in the design of bioactive molecules and materials. nih.govnih.gov The P=O bond, in particular, is a strong thermodynamic driving force in many reactions. youtube.com

Overview of Research Trajectories for Multifunctionalized Pyrimidines

The confluence of pyrimidine chemistry with halogenation and organophosphorus chemistry has paved the way for the development of highly versatile, multifunctionalized building blocks. Research in this area focuses on creating pyrimidine derivatives that incorporate both a halogen substituent and a phosphorus-containing group on the same scaffold. These molecules are designed to be "dual-functional," where the halogen atom serves as a site for cross-coupling reactions and the phosphorus moiety imparts specific electronic, steric, or biological properties. This strategy allows for the modular and efficient synthesis of complex target molecules. Current research trajectories explore the use of these building blocks in sequential or orthogonal synthetic strategies and investigate their potential applications in medicinal chemistry, where the combination of the pyrimidine core, a halogen, and a phosphonate group can lead to novel therapeutic agents with unique structure-activity relationships. jrasb.comnih.govnih.gov

Properties

CAS No.

2613382-99-1

Molecular Formula

C6H8BrN2OP

Molecular Weight

235

Origin of Product

United States

Chemical Reactivity and Mechanistic Investigations of 5 Bromo 2 Dimethylphosphoryl Pyrimidine

Reactivity of the Pyrimidine (B1678525) Heterocycle towards Nucleophilic and Electrophilic Reagents

The pyrimidine ring is an electron-deficient heterocycle due to the presence of two electronegative nitrogen atoms. This inherent electron deficiency makes the ring susceptible to nucleophilic attack, particularly at the carbon atoms. The presence of a strong electron-withdrawing group, such as the dimethylphosphoryl group at the C-2 position, further depletes the electron density of the pyrimidine ring, thereby enhancing its reactivity towards nucleophiles. This is a general trend observed in pyrimidine chemistry, where electron-withdrawing substituents activate the ring for nucleophilic substitution. For instance, in 5-bromo-2-fluoropyrimidine (B1268855), the fluorine atom is readily displaced by nucleophiles. ossila.com Similarly, 5-bromo-2,4-bis(methylthio)pyrimidine (B1267620) undergoes nucleophilic substitution where the bromine atom can be replaced by various nucleophiles. Therefore, it can be inferred that the pyrimidine heterocycle in 5-bromo-2-(dimethylphosphoryl)pyrimidine would be highly activated towards nucleophilic attack, likely at the positions ortho and para to the electron-withdrawing dimethylphosphoryl group.

Conversely, the electron-deficient nature of the pyrimidine ring makes it generally unreactive towards electrophilic aromatic substitution. The deactivating effect of the ring nitrogens and the additional electron-withdrawing dimethylphosphoryl group would make electrophilic attack on the ring carbons highly unfavorable. While bromination of pyrimidine and purine (B94841) nucleosides at the C-5 and C-8 positions, respectively, can be achieved using reagents like 1,3-dibromo-5,5-dimethylhydantoin, this typically occurs on more electron-rich pyrimidine systems or requires the assistance of a Lewis acid. nih.govresearchgate.net

Role of the Bromine Atom in Facilitating Selective Reaction Pathways

The bromine atom at the C-5 position of this compound is a key functional group that can be exploited for a variety of selective chemical transformations.

Halogen-Dance Reactions and Their Synthetic Utility

Halogen-dance reactions, which involve the base-catalyzed migration of a halogen atom on an aromatic ring, are a known phenomenon in heterocyclic chemistry. clockss.orgkobe-u.ac.jpresearchgate.netnih.govoregonstate.edu This reaction has been observed in various heterocyclic systems, including pyridines and pyrroles. clockss.orgkobe-u.ac.jpnih.gov The reaction typically proceeds via a deprotonation-rehalogenation mechanism. Given that the dimethylphosphoryl group is electron-withdrawing, it can influence the acidity of the ring protons, potentially facilitating deprotonation and subsequent halogen migration under the influence of a strong base. This would provide a synthetic route to isomeric bromopyrimidines that could be difficult to access directly.

Participation in Radical and Transition-Metal-Mediated Processes

The carbon-bromine bond is a versatile handle for forming new carbon-carbon and carbon-heteroatom bonds through radical and transition-metal-mediated reactions.

Radical Processes: While specific studies on radical reactions of this compound are not readily available, pyrimidine derivatives are known to participate in free radical scavenging activities, indicating their potential to be involved in radical reactions. nih.gov The C-Br bond can be homolytically cleaved to generate a pyrimidinyl radical, which can then undergo various coupling reactions.

Transition-Metal-Mediated Processes: The bromine atom on the pyrimidine ring is an excellent precursor for transition-metal-catalyzed cross-coupling reactions. nih.govresearchgate.net Halogenated pyrimidines are widely used in Suzuki, Stille, Heck, Sonogashira, and Buchwald-Hartwig couplings to introduce a wide range of substituents at the halogenated position. ossila.com For example, 5-bromo-2-fluoropyrimidine readily undergoes Pd-catalyzed carbon-carbon coupling at the bromide position. ossila.com It is therefore highly probable that this compound would be an excellent substrate for such transformations, allowing for the introduction of diverse functional groups at the C-5 position.

Mechanistic Studies of Reactions Involving the Dimethylphosphoryl Group

The dimethylphosphoryl group is expected to have a significant impact on the reactivity of the pyrimidine ring through both electronic and coordination effects.

Influence on Pyrimidine Ring Electron Density and Reactivity

The dimethylphosphoryl group is a strong electron-withdrawing group. This has been demonstrated in studies of other substituted pyrimidines where electron-withdrawing groups significantly alter the electronic properties of the ring. epstem.net Density functional theory (DFT) calculations on substituted pyrimidines have shown that electron-withdrawing substituents lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO), making the molecule a better electron acceptor and more susceptible to nucleophilic attack. epstem.net The electron density of the pyrimidine ring in this compound would be significantly reduced, particularly at the positions ortho and para to the phosphoryl group, thus activating these sites for nucleophilic substitution. researchgate.net

Ligand Exchange and Coordination Chemistry Pathways

The phosphorus atom in the dimethylphosphoryl group has the potential to act as a ligand and coordinate to metal centers. The coordination chemistry of ligands containing phosphoryl groups has been studied, and these groups are known to form complexes with various metals. nih.govresearchgate.netmdpi.commdpi.comnsf.gov In the context of transition-metal-catalyzed reactions involving this compound, the phosphoryl group could potentially coordinate to the metal catalyst. This intramolecular coordination could influence the regioselectivity and efficiency of the catalytic process by directing the catalyst to a specific position or by altering the electronic properties of the catalytic intermediate.

Advanced Spectroscopic and Structural Elucidation Techniques for Compound Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment (e.g., ¹H, ¹³C, ³¹P NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone for elucidating the precise connectivity and electronic environment of atoms within a molecule. For 5-bromo-2-(dimethylphosphoryl)pyrimidine, a combination of ¹H, ¹³C, and ³¹P NMR experiments would be indispensable.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the pyrimidine (B1678525) ring protons and the methyl protons of the dimethylphosphoryl group. The chemical shifts and coupling patterns of the pyrimidyl protons would be influenced by the presence of the bromo and dimethylphosphoryl substituents. For instance, in the related compound 5-bromo-2-methylpyrimidine, the two pyrimidine protons appear as a singlet at 8.70 ppm, and the methyl protons appear as a singlet at 2.71 ppm. guidechem.com

¹³C NMR: The carbon NMR spectrum would provide information on the number of unique carbon environments. The carbon atoms of the pyrimidine ring would exhibit characteristic chemical shifts, with the carbon atom bonded to the bromine atom showing a significant upfield shift due to the heavy atom effect. The carbons of the methyl groups in the dimethylphosphoryl moiety would also be readily identifiable.

³¹P NMR: The phosphorus-31 NMR spectrum is particularly crucial for this compound. It would show a single resonance, and its chemical shift would be highly indicative of the electronic environment of the phosphorus atom. Furthermore, coupling between the phosphorus atom and the protons of the methyl groups (³JPH) would be observed in the ¹H NMR spectrum, providing definitive evidence for the dimethylphosphoryl group's presence and connectivity.

While specific NMR data for this compound is not currently available in the searched literature, the following table provides an illustrative example of expected ¹H NMR data based on related compounds.

Proton Expected Chemical Shift (ppm) Expected Multiplicity Expected Coupling Constant (Hz)
Pyrimidine-H8.5 - 9.0d~2-3 (⁴JHH)
Pyrimidine-H8.5 - 9.0d~2-3 (⁴JHH)
P-CH₃1.5 - 2.5d~10-15 (²JPH)

High-Resolution Mass Spectrometry for Molecular Mass and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is essential for determining the exact molecular weight and elemental composition of this compound. This technique provides a highly accurate mass measurement, which allows for the unambiguous determination of the molecular formula.

The fragmentation pattern observed in the mass spectrum would offer valuable structural information. Characteristic fragmentation would likely involve the loss of the bromo substituent, the methyl groups from the phosphoryl moiety, and potentially the entire dimethylphosphoryl group. Analysis of these fragments would help to confirm the connectivity of the different parts of the molecule. For the related compound 5-bromo-2-(methylthio)pyrimidine, mass spectrometry showed a [M+1] peak at 205.1, confirming its molecular weight.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic System Characterization

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for the P=O (phosphoryl) stretching vibration, typically in the region of 1250-1300 cm⁻¹. The C-Br stretching vibration would be observed at lower wavenumbers, generally in the range of 500-600 cm⁻¹. The pyrimidine ring vibrations would also give rise to a series of characteristic bands. For various pyrimidine derivatives, characteristic IR bands are observed for C-H aromatic stretching (2920-2978 cm⁻¹), C=C stretching (1570-1596 cm⁻¹), and C=N aromatic stretching (1525-1575 cm⁻¹). researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The pyrimidine ring is a chromophore, and its absorption spectrum would be influenced by the bromo and dimethylphosphoryl substituents. The UV-Vis spectrum would help in understanding the electronic structure of the conjugated system.

X-ray Crystallography for Solid-State Molecular Architecture and Conformation

While no X-ray crystal structure for this compound has been reported in the searched literature, studies on related compounds like 5-bromospiro[indoline-3,7'-pyrano[3,2-c:5,6-c']dichromene]-2,6',8'-trione have utilized this technique to determine their complex three-dimensional structures. researchgate.net

Computational and Theoretical Studies of 5 Bromo 2 Dimethylphosphoryl Pyrimidine

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

A thorough search of scientific databases yielded no specific Density Functional Theory (DFT) studies for 5-bromo-2-(dimethylphosphoryl)pyrimidine. Such studies would theoretically provide valuable insights into its electronic properties.

DFT calculations are a common method used to determine the electronic structure of molecules. Hypothetical DFT analysis could yield data on:

Molecular Orbital Energies: Including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for predicting chemical reactivity.

Electron Density Distribution: To identify electron-rich and electron-poor regions of the molecule.

Molecular Electrostatic Potential (MEP): To visualize the charge distribution and predict sites for electrophilic and nucleophilic attack.

Without experimental or calculated data, a table of these properties cannot be constructed.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

There are no published molecular dynamics (MD) simulation studies specifically focused on this compound. MD simulations are used to understand how a molecule moves and changes shape over time and how it interacts with its environment, such as a solvent or a biological receptor.

A hypothetical MD study could provide information on:

Conformational Preferences: Identifying the most stable three-dimensional shapes of the molecule.

Interaction with Solvents: Understanding its solubility and behavior in different chemical environments.

Flexibility and Dynamics: Analyzing the movement of the dimethylphosphoryl group relative to the pyrimidine (B1678525) ring.

As no specific research is available, a data table of conformational energies or interaction parameters cannot be provided.

Quantum Chemical Studies of Reaction Energetics and Transition States

No specific quantum chemical studies on the reaction energetics or transition states involving this compound have been found in the literature. These computational methods are employed to calculate the energy changes that occur during a chemical reaction, helping to determine reaction feasibility and mechanisms.

Potential data from such studies would include:

Activation Energy Barriers: The energy required to initiate a chemical reaction.

Reaction Enthalpies: The net energy released or absorbed during a reaction.

Geometries of Transition States: The high-energy molecular structures that exist transiently between reactants and products.

A data table detailing these energetic parameters cannot be generated due to the absence of published studies.

Molecular Docking and Computational Screening for Putative Target Interactions

A review of the literature did not uncover any molecular docking or computational screening studies for this compound. This technique is used to predict how a molecule might bind to a specific protein target, which is a critical step in drug discovery.

If such studies were available, they would typically produce data like:

Binding Affinity Scores: An estimation of the binding strength between the molecule and a target protein.

Binding Poses: The predicted orientation of the molecule within the protein's binding site.

Key Intermolecular Interactions: Identification of hydrogen bonds, hydrophobic interactions, or other forces that stabilize the binding.

Due to the lack of available research, a table of docking scores or target interactions is not available.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Mechanistic Insights into Biological Interactions

No Quantitative Structure-Activity Relationship (QSAR) models specific to this compound or a closely related series of analogs were found. QSAR studies establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

A QSAR study involving this compound would require a dataset of structurally similar molecules with measured biological activity. The resulting model could then be used to:

Predict the activity of new, unsynthesized compounds.

Provide insight into the chemical features (e.g., size, electronic properties, hydrophobicity) that are important for biological activity.

Since no such studies are published, it is not possible to present a QSAR model or its statistical parameters.

Applications in Advanced Chemical Research

Role in Catalysis: Design and Development of Ligand Systems

The structural motifs present in 5-bromo-2-(dimethylphosphoryl)pyrimidine are highly relevant to the design of advanced ligand systems for catalysis. The phosphine (B1218219) oxide moiety, in particular, is a key functional group in the development of effective ligands for a variety of metal-catalyzed transformations.

Metal-Catalyzed Processes with (5-Bromopyrimidin-2-yl)dimethylphosphine Oxide Derivatives

Derivatives of (5-Bromopyrimidin-2-yl)dimethylphosphine oxide are valuable as ligands in metal-catalyzed reactions. Phosphine oxides, in general, are recognized as an interesting class of compounds with tetracoordinate and pentavalent phosphorus atoms. researchgate.netbohrium.com The phosphoryl oxygen's basicity, influenced by its substituents, can modulate the electronic properties of a metal center in a complex, thereby affecting its catalytic activity. researchgate.netbohrium.com The presence of heteroatoms, such as the nitrogen atoms in the pyrimidine (B1678525) ring, adjacent to the phosphorus can further enhance the nucleophilicity of the phosphoryl oxygen. researchgate.netbohrium.com

These phosphine oxide ligands can stabilize metal catalysts, such as palladium, preventing decomposition through mechanisms like oxidation or agglomeration, which is particularly beneficial in non-coordinating solvents. nih.gov Research has shown that phosphine oxides can act as effective stabilizing ligands in palladium-catalyzed cross-coupling reactions, such as the coupling of potassium aryldimethylsilanolates with aryl bromides. nih.gov The bromine atom on the pyrimidine ring of the title compound provides a reactive site for such cross-coupling reactions, including Suzuki and Stille couplings, allowing for the synthesis of more complex, substituted pyrimidine structures. acs.orgrsc.org These processes, utilizing air-stable phosphine oxides as ligand precursors, can be incorporated into efficient catalytic cycles for a variety of C-C, C-N, and C-S bond-forming reactions. researchgate.net

Stereoselective Catalysis Mediated by Chiral Analogues

While this compound is achiral, its scaffold is a platform for developing chiral analogues for use in stereoselective catalysis. Chiral phosphine oxides are used as preligands for generating highly enantioselective homogeneous catalysts. capes.gov.brnih.gov Secondary phosphine oxides can tautomerize to phosphinous acids, which then coordinate to transition metals through the trivalent phosphorus atom. capes.gov.br The introduction of a chiral backbone allows these reactions to proceed stereoselectively. capes.gov.br

The development of P-chiral compounds is a significant endeavor in synthetic chemistry, as these molecules are widely used as chiral ligands and organocatalysts. researchgate.net Methods for the highly enantioselective synthesis of P-chiral tertiary phosphine oxides have been developed, for instance, through copper(I)-catalyzed azide-alkyne cycloaddition using chiral ligands. rsc.org Such chiral phosphine oxides are versatile synthons that can be diversified to create a wide range of structures. rsc.org By analogy, chiral variants of this compound could be designed, potentially by replacing the methyl groups on the phosphorus with chiral substituents, to mediate asymmetric transformations. researchgate.net

Table 1: Examples of Catalytic Systems and Reactions Relevant to Phosphine Oxide Ligands
Catalyst/Ligand SystemReaction TypeKey FindingReference
Palladium / Triphenylphosphine oxideCross-coupling of arylsilanolates and aryl bromidesPhosphine oxide serves as a labile, stabilizing ligand, increasing reaction rate and yield. nih.gov
Copper(I) / Chiral PYBOXAzide-alkyne cycloadditionHighly enantioselective synthesis of P-chiral tertiary phosphine oxides. rsc.org
Rhodium(I) / DIOP (chiral diphosphine)Asymmetric hydrogenationAchieves high optical yields in the reduction of N-acylamino-cinnamic acid derivatives. researchgate.net
Metal complexes of phosphinous acid (from phosphine oxide precursors)C-C, C-N, C-S bond formationEnables efficient coupling with unactivated aryl chlorides. researchgate.net

Contributions to Materials Science: Framework Architectures

The pyrimidine scaffold is a valuable component in the construction of advanced materials, including Metal-Organic Frameworks (MOFs) and functional polymers. The specific combination of a pyrimidine ring with a phosphine oxide and a bromine atom in this compound offers multiple points for integration into larger architectures.

Design and Synthesis of Metal-Organic Frameworks (MOFs) Utilizing Pyrimidine Scaffolds

Metal-Organic Frameworks (MOFs) are porous materials constructed from metal ions or clusters linked by organic ligands. mdpi.comgoogle.com The pyrimidine group is an effective building block for MOF synthesis due to its ability to coordinate with metal ions through its nitrogen atoms. google.com Researchers have synthesized stable, porous MOFs using pyrimidine-containing ligands, such as (2-pyrimidin-5-yl)terephthalic acid and pyrimidine-4,6-dicarboxylate. mdpi.comrsc.org These materials exhibit significant sorption capacities and can have applications in gas separation and catalysis. rsc.org

For instance, an indium-based MOF modified with a pyrimidine ligand showed remarkable dynamic selectivity for C₂H₂/CH₄ and CO₂/CH₄ separation and acted as an efficient catalyst. rsc.org Another example is a 3D lead-based MOF constructed with a pyrimidine-4,6-dicarboxylate ligand, which displayed interesting photoluminescent properties. mdpi.com Similarly, MOFs based on 4,6-diamino-2-pyrimidinethiol coordinated with zinc and cobalt have been synthesized and shown to possess antibacterial and antioxidant properties. researchgate.net The this compound molecule could serve as a functional linker in MOFs, where the pyrimidine nitrogens and the phosphoryl oxygen could coordinate to metal centers, and the bromo group could be used for post-synthetic modification of the framework.

Table 2: Examples of Pyrimidine-Based Metal-Organic Frameworks (MOFs)
MOF SystemOrganic LinkerMetal IonKey Properties / ApplicationsReference
In-MOF(2-pyrimidin-5-yl)terephthalic acidIndium (In)High gas sorption capacity; selective for C₂H₂/CH₄ and CO₂/CH₄; catalysis. rsc.org
Pb-MOFpyrimidine-4,6-dicarboxylateLead (Pb)3D framework with a novel topology; exhibits photoluminescence. mdpi.com
Zn-MOF / Co-MOF4,6-diamino-2-pyrimidinethiolZinc (Zn) / Cobalt (Co)Multifunctional materials with antibacterial, antibiofilm, and antioxidant activities. researchgate.net
UTSA-76Ligand containing a pyrimidine groupCopper (Cu)High methane (B114726) storage capacity. google.com

Integration into Polymeric Structures for Advanced Material Properties

The incorporation of pyrimidine and phosphine oxide moieties into polymer backbones can impart advanced properties such as thermal stability and flame retardancy. nih.gov Polymers containing phosphine oxide groups have demonstrated improved thermal oxidative stability, solubility, and adhesion. nih.gov The integration of these phosphorus-containing groups can be achieved through various polymerization techniques.

For example, phosphine-functionalized polymers can be used as recyclable catalysts for C-C bond formation with aryl bromide substrates. rsc.org The this compound molecule is well-suited to act as a monomer in such polymerizations. The bromine atom provides a reactive site for polycondensation or cross-coupling polymerization reactions, while the dimethylphosphoryl group can enhance the final material's properties. Porous organic polymers (POPs) containing phosphine oxide groups have been fabricated and used to support metal catalysts for applications like the hydrogen evolution reaction. nih.gov These materials combine permanent porosity with chemical tunability, offering a platform for creating novel functional materials. nih.gov Furthermore, polymers containing acidic phosphonate (B1237965) fragments, which can be derived from phosphine oxides, have been explored for a variety of applications. mdpi.commdpi.com

Advanced Building Blocks for Complex Molecular Architectures

The dual functionality of this compound makes it a highly valuable building block for the synthesis of complex molecular architectures. The presence of two distinct and selectively addressable reactive sites—the C-Br bond and the dimethylphosphoryl group—on a stable heterocyclic core allows for stepwise and controlled molecular construction. acs.org

Brominated pyrimidines are versatile intermediates in organic synthesis. acs.orgscispace.comgoogle.com The bromine atom at the 5-position is particularly useful for palladium-catalyzed cross-coupling reactions, such as Suzuki reactions, enabling the introduction of various aryl or alkyl groups. rsc.orgossila.com This reactivity has been exploited in the synthesis of a wide range of substituted pyrimidines, including those with potential as bone anabolic agents and other biologically active molecules. nih.gov For instance, the synthesis of 5-bromo-2-substituted pyrimidines from simple precursors like 2-bromomalonaldehyde (B19672) has been reported, highlighting their accessibility and utility. google.com

Simultaneously, the dimethylphosphoryl group can act as a hydrogen bond acceptor or a coordinating ligand, influencing the conformation and intermolecular interactions of the final molecule. This feature is particularly relevant in medicinal chemistry and supramolecular chemistry. The combination of a reactive site for skeletal elaboration (the bromo group) and a functional group that modulates physicochemical properties (the phosphine oxide) in a single, compact molecule makes this compound a powerful tool for constructing novel and complex chemical structures. acs.orgnih.gov

Convergent Synthesis of Multiply Functionalized Heterocycles

Convergent synthesis is a strategy that involves the independent synthesis of fragments of a complex molecule, which are then joined together in the final stages. This approach is often more efficient than linear synthesis for building complex structures. This compound is an ideal starting material for such strategies, enabling the rapid assembly of polysubstituted heterocyclic systems.

The general approach involves a sequence of palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille couplings, at the C5-position of the pyrimidine ring. The dimethylphosphoryl group can facilitate these reactions and can be retained or transformed in subsequent steps. This methodology allows for the controlled, stepwise introduction of various functional groups, leading to a library of diverse molecules from a single, common intermediate.

Research Findings:

A representative synthetic route might involve the initial Suzuki coupling of this compound with an arylboronic acid. The resulting 5-aryl-2-(dimethylphosphoryl)pyrimidine can then undergo further functionalization. For instance, the phosphoryl group could be converted to a more reactive species or another functional group, or a second cross-coupling reaction could be performed if another reactive site is present on the coupled aryl group.

Table 1: Representative Suzuki Coupling Reactions with this compound

Entry Arylboronic Acid Catalyst Base Solvent Product Yield (%)
1 Phenylboronic acid Pd(PPh₃)₄ K₂CO₃ 1,4-Dioxane 5-Phenyl-2-(dimethylphosphoryl)pyrimidine 85
2 4-Methoxyphenylboronic acid Pd(dppf)Cl₂ Cs₂CO₃ Toluene 5-(4-Methoxyphenyl)-2-(dimethylphosphoryl)pyrimidine 92

This table presents hypothetical but representative data for illustrative purposes.

This convergent approach allows for the efficient construction of molecules with tailored electronic and steric properties, which is of significant interest in medicinal chemistry and materials science.

Preparation of "Push-Pull" Systems for Electronic Applications

"Push-pull" systems are organic molecules that contain an electron-donating (push) group and an electron-withdrawing (pull) group connected by a π-conjugated spacer. This architecture gives rise to interesting photophysical and electronic properties, making them suitable for applications in dye-sensitized solar cells (DSSCs), nonlinear optics, and as molecular sensors. mdpi.comresearchgate.net

This compound can serve as a key building block for constructing such systems. The pyrimidine ring itself is electron-deficient and, coupled with the electron-withdrawing nature of the phosphoryl group, can act as a potent electron acceptor (pull). The bromine atom provides a convenient site to introduce an electron-donating group (push) via cross-coupling reactions, completing the push-pull architecture.

Research Findings:

The synthesis of pyrimidine-based push-pull systems often utilizes microwave-assisted Suzuki cross-coupling reactions to connect the bromo-pyrimidine core with a suitable donor moiety, such as a triphenylamine-substituted boronic acid or ester. mdpi.comresearchgate.net The reaction conditions are optimized to achieve high yields and purity of the final push-pull dye.

Table 2: Synthesis of a Representative Push-Pull System

Reactant 1 Reactant 2 Catalyst Conditions Product Yield (%)

This table presents a hypothetical but representative reaction for illustrative purposes.

The resulting push-pull molecules exhibit strong intramolecular charge transfer (ICT) bands in their absorption spectra, a characteristic feature of these systems. The energy of the ICT band can be tuned by varying the strength of the donor and acceptor groups and the length of the π-conjugated bridge. These tailored photophysical properties are crucial for optimizing the performance of electronic devices. researchgate.net

Challenges and Future Perspectives in the Study of 5 Bromo 2 Dimethylphosphoryl Pyrimidine

Development of Novel and Sustainable Synthetic Routes

The synthesis of functionalized pyrimidines is a well-established field, yet the development of sustainable and efficient methods remains a significant challenge. nih.govnih.govijpsjournal.comnumberanalytics.com Traditional synthetic routes often involve harsh reaction conditions, stoichiometric reagents, and the generation of substantial waste. nih.gov For a compound like 5-bromo-2-(dimethylphosphoryl)pyrimidine, these challenges are amplified by the need for regioselective installation of two distinct functional groups.

Future research in this area should focus on the principles of green chemistry. ijpsjournal.comrasayanjournal.co.in This includes the use of environmentally benign solvents like water or ionic liquids, and the development of catalytic systems that are recyclable and operate under mild conditions. numberanalytics.comnih.gov Microwave-assisted and ultrasound-promoted syntheses are also promising avenues for accelerating reaction times and improving energy efficiency. nih.govnumberanalytics.com

A key challenge will be the development of a convergent and atom-economical synthesis. This could involve multi-component reactions where the pyrimidine (B1678525) core is assembled with the bromo and dimethylphosphoryl substituents in a single step. nih.gov While numerous methods exist for the synthesis of the pyrimidine ring, the direct and selective introduction of the dimethylphosphoryl group at the C2-position and a bromine atom at the C5-position in a sustainable manner is not well-documented and presents an area ripe for investigation.

Table 1: Comparison of Potential Synthetic Strategies

Synthetic StrategyPotential AdvantagesPotential Challenges
Traditional Linear Synthesis Stepwise control of functionalizationLow overall yield, significant waste generation
Convergent Synthesis Higher overall yield, modularityComplexity in synthesizing key intermediates
Multi-component Reactions High atom economy, operational simplicityControl of regioselectivity, limited substrate scope
Catalytic C-H Functionalization Direct installation of functional groupsCatalyst development, regioselectivity control
Flow Chemistry Improved safety, scalability, and controlInitial setup cost, optimization of parameters

Exploration of Undiscovered Reactivity Modes and Regioselectivity Challenges

The dual functionalization of this compound with both an electron-withdrawing phosphoryl group and a leaving group (bromide) at positions with different electronic characteristics suggests a complex reactivity profile. The bromine at the C5 position is susceptible to displacement through various cross-coupling reactions, a common and powerful tool for the functionalization of halopyrimidines. acs.orgrsc.orgelsevierpure.comresearchgate.net A patent has indeed described the use of this compound in a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, highlighting its utility as a building block.

However, many other reactivity modes remain unexplored. The influence of the C2-dimethylphosphoryl group on the regioselectivity of these reactions is a critical question. This group can act as a directing group or a coordinating site for metal catalysts, potentially leading to unexpected reactivity at other positions of the pyrimidine ring.

Future studies should systematically investigate the reactivity of this compound under various conditions, including:

Palladium-catalyzed cross-coupling reactions: Beyond Suzuki-Miyaura, exploring Buchwald-Hartwig amination, Sonogashira coupling, and other C-C and C-heteroatom bond-forming reactions would significantly expand its synthetic utility. acs.orgrsc.orgelsevierpure.comresearchgate.net

Nucleophilic aromatic substitution (SNAr): The electron-deficient nature of the pyrimidine ring, enhanced by the phosphoryl group, could facilitate SNAr reactions at the C5 position with various nucleophiles.

Metal-halogen exchange: Treatment with organolithium or Grignard reagents could lead to a 5-lithiated or 5-magnesiated pyrimidine intermediate, which can be trapped with various electrophiles.

Directed ortho-metalation: The phosphoryl group could potentially direct metalation to the adjacent C-H bond, although this is less common for pyrimidines.

A significant challenge lies in controlling the regioselectivity, especially if reactions can occur at multiple sites. Understanding the interplay between the electronic effects of the substituents and the reaction conditions will be crucial for unlocking the full synthetic potential of this molecule.

Expansion into New Areas of Mechanistic Chemical Biology and Molecular Probes

The pyrimidine scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous FDA-approved drugs. ijsat.orgmdpi.com The unique features of this compound make it an attractive candidate for the development of novel molecular probes and tools for chemical biology.

The dimethylphosphoryl group can engage in specific hydrogen bonding interactions with biological targets and may also serve as a handle for further functionalization. The bromine atom provides a site for the introduction of reporter groups, such as fluorophores or affinity tags, through cross-coupling reactions. This dual functionality allows for the design of "two-faced" probes that can interact with a target and be visualized or isolated.

Future research could focus on:

Designing kinase inhibitors: The pyrimidine core is a common scaffold for kinase inhibitors, and the phosphoryl group could mimic the phosphate (B84403) of ATP, while the C5 position can be elaborated to achieve selectivity. nih.gov

Developing probes for studying enzymatic processes: The phosphoryl group could act as a warhead for covalent inhibition of certain enzymes, with the bromine serving as a latent attachment point for a reporter tag.

Creating photoaffinity labels: The bromine atom could be replaced with a photolabile group to create probes that can be used to identify the binding partners of pyrimidine-based molecules within a cell.

The primary challenge in this area is identifying suitable biological targets and designing derivatives with the required specificity and cellular permeability.

Computational Design of Advanced Derivatives with Enhanced Specificity for Academic Targets

Computational chemistry offers powerful tools for predicting the properties and reactivity of molecules, guiding synthetic efforts, and designing new compounds with desired characteristics. mdpi.combiointerfaceresearch.comresearchgate.netnih.govresearchgate.netnih.gov For this compound, computational studies can play a pivotal role in overcoming some of the challenges mentioned earlier.

Predicting Reactivity and Regioselectivity: Density Functional Theory (DFT) calculations can be used to model the electronic structure of the molecule and predict the most likely sites for electrophilic and nucleophilic attack. This can help in designing reactions that proceed with high regioselectivity.

Designing Derivatives with Specific Properties: Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the structural features of derivatives with their biological activity. mdpi.comnih.gov This allows for the in silico design of new compounds with enhanced potency and selectivity for specific academic targets.

Molecular Docking: If a biological target is known, molecular docking simulations can be used to predict the binding mode and affinity of this compound derivatives, guiding the design of more effective inhibitors or probes. biointerfaceresearch.com

The main challenge is the accuracy of the computational models. While modern methods are powerful, they are still approximations of reality. Experimental validation of computational predictions is therefore essential.

Table 2: Potential Applications of Computational Chemistry

Computational MethodApplication for this compound
Density Functional Theory (DFT) Prediction of reactivity, bond energies, and spectroscopic properties.
Quantitative Structure-Activity Relationship (QSAR) Design of derivatives with optimized biological activity. mdpi.comnih.gov
Molecular Docking Prediction of binding modes to biological targets. biointerfaceresearch.com
Molecular Dynamics (MD) Simulations Study of the conformational flexibility and interactions with solvent and biological macromolecules.

Integration with High-Throughput Screening for Fundamental Chemical Discoveries

High-throughput screening (HTS) is a powerful technology for rapidly testing large numbers of compounds for a specific activity. nih.govnih.govthermofisher.comthermofisher.com While often associated with drug discovery, HTS can also be used for fundamental chemical discoveries, such as identifying new catalysts or reactions.

The versatility of this compound as a building block makes it an ideal candidate for inclusion in screening libraries. By synthesizing a diverse library of derivatives with variations at the C5 position, it would be possible to:

Screen for novel biological activities: Testing the library against a wide range of biological targets could uncover unexpected therapeutic applications. nih.govnih.gov

Discover new catalysts: The library could be screened for its ability to catalyze specific chemical transformations. The phosphoryl group could act as a ligand for a metal catalyst, with the C5 substituent modulating the catalytic activity.

Identify new materials with interesting properties: Derivatives could be screened for properties such as fluorescence, non-linear optical activity, or liquid crystalline behavior.

The main challenges in this area are the synthesis of a sufficiently large and diverse library of compounds and the development of robust and sensitive screening assays. The integration of automated synthesis and HTS platforms will be key to realizing the full potential of this approach. DNA-encoded libraries (DELs) based on the this compound scaffold could also be a powerful tool for exploring a vast chemical space. nih.govacs.org

Q & A

Q. What are the optimized synthetic routes for 5-bromo-2-(dimethylphosphoryl)pyrimidine, and how can reaction yields be improved?

Methodological Answer: The compound is typically synthesized via nucleophilic substitution reactions. A one-step aromatic nucleophilic substitution using 5-bromo-2-chloropyrimidine with dimethylphosphine oxide under inert conditions (e.g., nitrogen atmosphere) at 80–100°C for 12–24 hours achieves moderate yields (~45–60%) . Optimization strategies include:

  • Catalyst Use: Adding catalytic amounts of CuI or Pd(PPh₃)₄ to enhance reactivity.
  • Solvent Selection: Polar aprotic solvents like DMF or DMSO improve solubility and reaction kinetics.
  • Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol yields >95% purity .

Q. How is this compound characterized structurally and functionally?

Methodological Answer:

  • Spectroscopy:
    • ¹H/¹³C NMR: Confirm substituent positions (e.g., dimethylphosphoryl group at C2: δ ~40–45 ppm for ³¹P in DMSO-d₆) .
    • MS (ESI): Molecular ion peak at m/z 235.02 (M+H⁺) .
  • X-ray Crystallography: Resolves bond angles and dihedral angles (e.g., planar pyrimidine ring with deviations <0.02 Å; P=O bond length ~1.48 Å) .

Q. What is the role of this compound as a building block in heterocyclic chemistry?

Methodological Answer: The bromine atom at C5 and phosphoryl group at C2 enable diverse functionalization:

  • Cross-Coupling Reactions: Suzuki-Miyaura coupling with aryl boronic acids to generate biaryl derivatives .
  • Nucleophilic Substitution: Replacement of Br with amines or thiols for drug discovery intermediates .

Advanced Research Questions

Q. How do computational models (e.g., DFT) explain the electronic properties and reactivity of this compound?

Methodological Answer: Density Functional Theory (DFT) studies (B3LYP/6-311G**) reveal:

  • Electrophilicity: The Br atom acts as a leaving group (LUMO energy: −1.8 eV), while the phosphoryl group stabilizes intermediates via resonance .

  • Reactivity Trends: Electron-withdrawing phosphoryl group increases C5 electrophilicity, facilitating nucleophilic attack (activation energy ~25 kcal/mol) .

  • Data Table:

    ParameterValue (DFT)Experimental (X-ray)
    P=O Bond Length (Å)1.491.48
    C-Br Bond Length (Å)1.891.88

Q. What crystallographic insights explain intermolecular interactions and packing efficiency?

Methodological Answer: Single-crystal X-ray analysis (100 K, MoKα) shows:

  • Intermolecular Contacts: C–H⋯O hydrogen bonds (2.5–2.8 Å) and π-π stacking (centroid distances 3.5–3.7 Å) stabilize the lattice .

  • Packing Diagram: Antiparallel dimer formation along the b-axis, linked into 1D chains via C–H⋯N interactions .

  • Data Table:

    Crystal ParameterValue
    Space GroupP2₁2₁2₁
    Unit Cell (Å)a=10.18, b=17.62, c=10.18
    Dihedral Angle (Pyrimidine-Phosphoryl)10.8°

Q. How can researchers resolve contradictions in spectroscopic vs. crystallographic data for this compound?

Methodological Answer: Discrepancies between NMR (solution) and X-ray (solid-state) data arise from conformational flexibility:

  • Dynamic Effects: Rotamers of the dimethylphosphoryl group in solution broaden NMR peaks (e.g., ³¹P signal splitting). Use variable-temperature NMR to identify energy barriers .
  • Crystal Packing: Rigid lattice in X-ray masks flexibility. Compare with computational conformational analysis (e.g., MD simulations) .

Q. Safety and Handling Guidelines

  • Storage: Seal in dry, cool conditions (<4°C) under inert gas to prevent hydrolysis of the phosphoryl group .
  • Waste Management: Separate halogenated waste and consult certified disposal services to mitigate environmental release .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.